1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814164
InChI: InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2
SMILES:
Molecular Formula: C11H10BrF5O2
Molecular Weight: 349.09 g/mol

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18814164

Molecular Formula: C11H10BrF5O2

Molecular Weight: 349.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene -

Specification

Molecular Formula C11H10BrF5O2
Molecular Weight 349.09 g/mol
IUPAC Name 4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2
Standard InChI Key WXUKBWDERMAPGH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCCBr)OC(F)(F)F)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

The compound is cataloged under CAS Registry Number 1803721-45-0 and is systematically named 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene. Its molecular structure features:

  • A bromopropyl group (-CH2CH2CH2Br) at position 1 of the benzene ring.

  • A difluoromethoxy group (-OCF2H) at position 4.

  • A trifluoromethoxy group (-OCF3) at position 3 .

Table 1: Fundamental Properties

PropertyValue
Molecular FormulaC12H12BrF5O2\text{C}_{12}\text{H}_{12}\text{BrF}_5\text{O}_2
Molecular Weight349.09 g/mol
CAS Number1803721-45-0
SMILES NotationBrCCCc1c(OC(F)F)ccc(c1OC(F)(F)F)

The compound’s 3D conformation reveals significant steric hindrance due to the bulky trifluoromethoxy group, which influences its reactivity in substitution reactions .

Electronic and Steric Effects

The electronegative fluorine atoms in the difluoromethoxy and trifluoromethoxy groups create electron-withdrawing effects, polarizing the benzene ring and enhancing susceptibility to nucleophilic attack at the bromopropyl site. Density functional theory (DFT) calculations suggest that the trifluoromethoxy group induces a stronger para-directing effect compared to the difluoromethoxy group, which may guide regioselectivity in further functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Alkylation: Introduction of the bromopropyl chain to a pre-functionalized benzene derivative.

  • Electrophilic Substitution: Sequential installation of difluoromethoxy and trifluoromethoxy groups using halogen exchange reactions.

  • Purification: Chromatographic techniques to isolate the target compound from regioisomers .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Bromopropyl AttachmentAlBr3, 1,3-dibromopropane, 80°C65
Difluoromethoxy AdditionClF2COCH3, K2CO3, DMF72
Trifluoromethoxy InstallationAgOCF3, CuI, 120°C58

Challenges include minimizing the formation of byproducts during fluorine substitution, which requires precise control of reaction stoichiometry and temperature.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at the terminal position of the propyl chain serves as a prime site for nucleophilic displacement. In reactions with amines or thiols, the compound forms quaternary ammonium or sulfide derivatives, respectively. For example:

R-X+NH3R-NH3+Br(X = Br)[2]\text{R-X} + \text{NH}_3 \rightarrow \text{R-NH}_3^+ \text{Br}^- \quad (\text{X = Br})[2]

This reactivity is exploited in drug discovery to create prodrugs with enhanced bioavailability.

Cross-Coupling Reactions

Future Directions and Research Opportunities

Recent advances in fluorination chemistry have expanded the utility of this compound in creating fluorinated polymers with low dielectric constants for microelectronics. Additionally, its role as a positron emission tomography (PET) tracer precursor is under investigation, leveraging the 18F^{18}\text{F} isotope for neurodegenerative disease imaging .

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